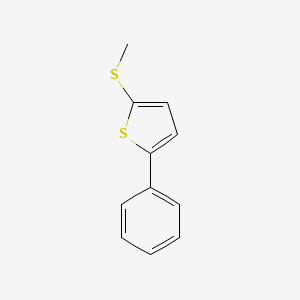

2-(Methylthio)-5-phenylthiophene

Description

Significance of Thiophene (B33073) Architectures in Advanced Chemical Systems

Thiophene, a five-membered heterocyclic aromatic compound containing a sulfur atom, serves as a fundamental building block in a multitude of advanced chemical systems. wikipedia.orgbohrium.com Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and high-performance materials. ontosight.ainih.gov The structural rigidity, electronic properties, and stability of the thiophene ring make it a "privileged pharmacophore" in medicinal chemistry, often used as a bioisosteric replacement for phenyl rings in drug candidates to enhance biological activity. nih.gov In many cases, substituting a benzene (B151609) ring with a thiophene ring in a biologically active compound can be done without a loss of activity. wikipedia.org

In the realm of materials science, thiophene-based compounds are at the forefront of organic electronics. researchgate.net Their excellent electron transport and optical properties are harnessed in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. researchgate.netresearchgate.net The versatility of thiophene chemistry allows for the synthesis of a vast array of derivatives, including oligomers and polymers, whose electronic and luminescent properties can be finely tuned for specific applications, from sensors to bioimaging. researchgate.netresearchgate.net The annulation of thiophene rings into larger polycyclic structures is a key strategy for creating functional organic materials, as it significantly influences molecular geometry, electronic configuration, and aromaticity. mdpi.com

Overview of Aryl- and Alkylthio-Substituted Thiophenes: Structural and Electronic Considerations

The introduction of substituents onto the thiophene ring profoundly modulates its structural and electronic characteristics. Aryl groups, such as the phenyl group in 2-(Methylthio)-5-phenylthiophene, and alkylthio groups, like the methylthio group, play distinct roles in tuning the molecule's properties.

The substitution pattern on oligothiophenes, such as head-to-tail (HT) versus head-to-head (HH) coupling, affects the electronic properties. Theoretical analysis of alkylthiophenes has shown that isomers with HH-TT regioselectivity can present a lower energy gap for longer oligomers, a property related to electronic conductivity. scielo.br Importantly, alkyl substitution, while improving processability by making the derivatives more soluble, does not significantly alter this energy gap. scielo.br

The electronic nature of the substituent is critical. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro) have opposite effects. researchgate.net A methoxy (B1213986) group, an electron donor, destabilizes the highest occupied molecular orbital (HOMO), with the effect being more pronounced at the 2-position than the 3-position. researchgate.net Conversely, a nitro group, an electron acceptor, stabilizes the HOMO. researchgate.net Density functional theory (DFT) calculations on substituted thiophenes reveal that electron-donating substituents increase the HOMO energy level, while electron-withdrawing groups lower the lowest unoccupied molecular orbital (LUMO) energy level, leading to a smaller HOMO-LUMO gap. mdpi.comrsc.org This tuning of the energy gap is fundamental to designing materials for organic electronics. mdpi.comnih.gov For instance, in dicyanovinyl (DCV)-substituted oligothiophenes, the interplay between electron-donating thiophene units and electron-accepting DCV groups makes them promising for electronic applications. mdpi.comnih.gov

The alkylthio group (-SR), like the methylthio group in the target compound, is known to influence the electronic landscape of the thiophene ring. The sulfur atom's lone pairs can participate in delocalization within the π-electron system, affecting the molecule's reactivity and electronic properties. wikipedia.org

Research Landscape of this compound and Related Analogs

While this compound itself is commercially available and appears in patents, detailed research focusing specifically on its synthesis and applications is not extensively documented in readily available literature. nih.govscbt.comfishersci.dkbldpharm.com However, research on closely related analogs provides significant insight into its potential properties and applications.

For example, derivatives where the core thiophene structure is substituted with methyl and methylthiophenyl groups have been synthesized and studied as components of photochromic materials. The compound 1,2-bis(2-methyl-5-(4-(methylthio)phenyl)thiophene-3-yl)cyclopent-1-ene is a diarylethene derivative that exhibits photochromism, reversibly changing its structure and absorption properties upon irradiation with light. rsc.org

Furthermore, analogs incorporating the (methylthio)thiophen-2-yl moiety have been synthesized and evaluated for their biological activity. A series of N-substituted piperazinylquinolones bearing a 5-(methylthio)thiophen-2-yl group showed promising antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Specifically, a ciprofloxacin (B1669076) derivative with an N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] substituent demonstrated significantly improved potency. nih.gov Another study investigated 2-Bromo-5-(2-(methylthio)phenyl)thiophene, highlighting its potential as an anticancer agent by demonstrating its ability to induce apoptosis in cancer cell lines. researchgate.net

These studies on related analogs underscore the potential of the this compound scaffold in both materials science and medicinal chemistry. The combination of the phenyl group and the methylthio group on the thiophene ring likely imparts specific electronic and steric properties that could be exploited in the design of novel functional molecules.

Interactive Data Table: Properties of Thiophene and Related Compounds

This table summarizes key computed physical and chemical properties for thiophene and its derivatives, illustrating the effect of substitution.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| Thiophene | C4H4S | 84.14 | Thiophene |

| 2-Methyl-5-phenylthiophene (B1588679) | C11H10S | 174.26 | 2-methyl-5-phenylthiophene |

| Thiophene, 2-methyl-5-(methylthio)- | C6H8S2 | 144.258 | 2-methyl-5-(methylthio)thiophene |

Data sourced from PubChem and NIST Chemistry WebBook. wikipedia.orgnih.govnist.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10S2 |

|---|---|

Molecular Weight |

206.3 g/mol |

IUPAC Name |

2-methylsulfanyl-5-phenylthiophene |

InChI |

InChI=1S/C11H10S2/c1-12-11-8-7-10(13-11)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

IUDRMXSOAIQQJV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Methylthio 5 Phenylthiophene and Its Congeners

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of aryl-substituted thiophenes. d-nb.infoosti.gov These methods offer mild reaction conditions, high functional group tolerance, and the ability to construct complex molecular architectures. d-nb.info

Suzuki-Miyaura Coupling Protocols for Arylthiophene Construction

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including arylthiophenes. d-nb.infoscilit.com This reaction typically involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. d-nb.infonih.gov

In the context of synthesizing 2-(methylthio)-5-phenylthiophene analogs, a common approach involves the coupling of a thiophene (B33073) derivative bearing a leaving group (e.g., bromine) with an appropriate arylboronic acid. For instance, the synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been achieved through the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various arylboronic acids. d-nb.infonih.gov This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a solvent system like 1,4-dioxane/water. d-nb.infonih.gov The reaction proceeds with good to excellent yields, although steric hindrance on the arylboronic acid can sometimes lead to lower yields. nih.gov

The synthesis of various 2-acetyl-5-arylthiophenes has also been accomplished using Suzuki coupling. semanticscholar.org In one study, 2-acetyl-5-bromothiophene (B160168) was coupled with a range of arylboronic acids under both thermal and microwave conditions, using a benzothiazole-based Pd(II)-precatalyst in water. semanticscholar.org Similarly, novel thiophene-based 1,3,4-oxadiazoles were synthesized via Suzuki cross-coupling of 2-(5-bromothiphen-2-yl)-5-phenyl-1,3,4-oxadiazole with various substituted arylboronic acids, achieving significant yields. cmu.ac.th

The scalability and efficiency of the Suzuki-Miyaura coupling make it a valuable tool for the synthesis of a wide array of substituted thiophenes. For example, large-scale synthesis of cyclopropylthiophene derivatives has been successfully demonstrated using this method with low catalyst loading. nih.gov

| Catalyst | Substrates | Base | Solvent | Yield (%) | Ref |

| Pd(PPh₃)₄ | 2-bromo-5-(bromomethyl)thiophene, Arylboronic acids | K₃PO₄ | 1,4-dioxane/H₂O | 25-76 | d-nb.infonih.gov |

| Benzothiazole-based Pd(II)-precatalyst | 2-Acetyl-5-bromothiophene, Aryl(hetaryl)boronic acids | KOH | Water | High | semanticscholar.org |

| Pd(OAc)₂ / SPhos | Bromothiophenes, Cyclopropylboronic acid | K₃PO₄ | Toluene/H₂O | 69-93 | nih.gov |

| Pd₂(dba)₃ | 2,5-dibromo-3,4-dinitrothiophene, Organoboron thiophene derivatives | Not specified | Not specified | 50-90 | nih.gov |

Stille Coupling Strategies in Thiophene Synthesis

The Stille coupling reaction provides another effective method for the synthesis of substituted thiophenes by forming a carbon-carbon bond between an organotin compound and an organic halide or triflate, catalyzed by a palladium complex. osti.govwikipedia.org This reaction is known for its tolerance to a wide variety of functional groups and the stability of the organotin reagents. wikipedia.org

A series of α- and β-ferrocenyl thiophene derivatives have been synthesized via the Pd-catalyzed Stille coupling reaction of tributylstannylferrocene with various bromosubstituted thiophene compounds, demonstrating the versatility of this method. tandfonline.com The reaction of 2,5-bis(tri-n-butyltin)-thiophene with 2,5-dialkoxy-1,4-diiodobenzene, catalyzed by a palladium compound, has been shown to produce a soluble and fusible polymer, poly(2,5-alkoxy-p-phenylene-co-2,5-thiophene). osti.gov This highlights the utility of Stille coupling in polymer synthesis. osti.gov

Furthermore, recent advancements have explored Stille-type P-C coupling polycondensation to create phosphorus-crosslinked polythiophenes, showcasing the ongoing development and application of this reaction in materials science. nih.gov

| Catalyst | Substrates | Conditions | Yield (%) | Ref |

| Pd(PPh₃)₄ | Tributylstannylferrocene, Bromothiophenes | 120-130°C, DMF | Up to 95 | tandfonline.com |

| Palladium complex | 2,5-bis(tri-n-butyltin)-thiophene, 2,5-dialkoxy-1,4-diiodobenzene | Not specified | Not specified | osti.gov |

| Not specified | Phosphorus halides, Aryl stannanes | Not specified | Not specified | nih.gov |

Kumada Coupling Approaches to Substituted Thiophenes

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This method is particularly advantageous for its use of readily available Grignard reagents, avoiding the need for their conversion to other organometallic compounds. organic-chemistry.org

A significant application of the Kumada coupling is in the synthesis of regioregular polyalkylthiophenes (PATs), which are important materials for organic electronic devices. wikipedia.org The McCullough method, a notable example, involves the Kumada coupling of 2-bromo-3-alkylthiophenes to produce head-to-tail coupled polymers. rsc.org More recent developments have focused on deprotonative polycondensation using a nickel catalyst and a Grignard reagent, allowing for the synthesis of regioregular polythiophenes at ambient temperatures. rsc.org

The choice of catalyst is crucial, with various nickel(II) and palladium(II) complexes, often with phosphine (B1218219) ligands, being effective. wikipedia.org

| Catalyst | Substrates | Conditions | Application | Ref |

| Nickel-based | Grignard reagents, Organic halides | Not specified | General C-C bond formation | wikipedia.orgorganic-chemistry.org |

| Ni(dppp)Cl₂ | 2-bromo-3-alkylthiophenes | Subzero temperatures | Synthesis of regioregular polythiophenes | wikipedia.orgrsc.org |

| Ni(PPh₃)Cl₂ | 2-bromo-3-substituted thiophenes | 60°C | Deprotonative polycondensation | rsc.org |

Regioselectivity and Stereocontrol in Cross-Coupling Methods

Regioselectivity is a critical aspect in the synthesis of substituted thiophenes, as the position of the substituents significantly influences the properties of the final compound. In palladium-catalyzed cross-coupling reactions, the regioselectivity is often dictated by the position of the leaving group on the thiophene ring. d-nb.infonih.gov For instance, in the Suzuki-Miyaura coupling of 2-bromo-5-(bromomethyl)thiophene, the reaction selectively occurs at the C-Br bond, leaving the bromomethyl group intact for further functionalization. d-nb.infonih.gov

Iridium-catalyzed borylation of thiophenes offers a versatile method for achieving high regioselectivity in the synthesis of poly-functionalized thiophenes. nih.gov This C-H activation approach allows for the introduction of a boryl group at specific positions, which can then be used in subsequent Suzuki-Miyaura cross-coupling reactions. nih.gov

In the synthesis of head-to-tail type oligothiophenes, regioselective deprotonation of 3-substituted thiophenes using a specific base, followed by a nickel-catalyzed cross-coupling reaction, has proven to be an effective strategy. acs.org This iterative process allows for the controlled growth of the oligothiophene chain. acs.org

Cycloaddition Reactions and Mesoionic Dipoles

Cycloaddition reactions provide an alternative and powerful approach to the synthesis of thiophene derivatives, often allowing for the construction of the heterocyclic ring in a single step with high atom economy. mdpi.com

[3+2] Cycloaddition Pathways Leading to Thiophene Derivatives

The [3+2] cycloaddition reaction is a key method for constructing five-membered rings. uchicago.edu In the context of thiophene synthesis, this often involves the reaction of a 1,3-dipole with a dipolarophile. Mesoionic compounds, such as 1,3-dithiolium-4-olates and thiazol-3-ium-4-olates, are particularly useful 1,3-dipoles for this purpose. researchgate.netnih.govacs.org

The reaction of mesoionic 1,3-dithiolium-4-olates with strained alkynes leads to the formation of thiophene cycloaddition products. researchgate.net Similarly, the reaction of thiazol-3-ium-4-olates with alkynes can yield thiophene derivatives through a [3+2] cycloaddition followed by a retrocycloaddition that removes an isocyanate. nih.govacs.org The regioselectivity of these reactions can often be controlled by the substitution pattern of the mesoionic dipole and the alkyne. nih.govacs.org

Another important [3+2] cycloaddition pathway involves thiocarbonyl ylides. acs.orgnuph.edu.ua These can be generated in situ and react with various alkenes and alkynes to produce dihydro- and tetrahydrothiophene (B86538) derivatives, which can then be further functionalized to yield thiophenes. acs.org High-pressure conditions can be employed to enhance the yield of these cycloadditions, especially with sterically hindered or less reactive substrates. acs.org

| Dipole | Dipolarophile | Product | Ref |

| 1,3-Dithiolium-4-olates | Strained alkynes | Thiophene derivatives | researchgate.net |

| Thiazol-3-ium-4-olates | Alkynes | Thiophene derivatives | nih.govacs.org |

| Thiocarbonyl ylides | Alkenes, Alkynes | Dihydro- and Tetrahydrothiophenes | acs.orgnuph.edu.ua |

Investigation of Regioselective Fragmentation Mechanisms

The synthesis of thiophenes often involves complex reaction pathways where understanding the fragmentation of intermediates is key to controlling the final product's regiochemistry. While specific studies on the regioselective fragmentation leading directly to this compound are not detailed in the provided search results, the general principles of thiophene synthesis suggest that the formation of specific isomers is highly dependent on the stability of intermediates and the nature of the leaving groups. In many synthetic routes, the regioselectivity is dictated by the electronic and steric properties of the substituents on the starting materials.

Influence of Microwave Activation on Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.govresearchgate.net The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. nih.govresearchgate.net This acceleration is attributed to the efficient and direct transfer of energy to polar molecules within the reaction mixture, leading to rapid heating. youtube.com

The effectiveness of microwave heating is dependent on several factors, including the polarity of the reactants and solvent. youtube.comresearchgate.net Polar solvents and reagents absorb microwave energy more efficiently, resulting in a rapid increase in temperature. youtube.com This can lead to a significant increase in the reaction rate, particularly for reactions with high activation energies. researchgate.net However, even in non-polar solvents, microwave heating can be effective if the reactants or a catalyst are polar, leading to selective heating and the formation of "hot spots" that drive the reaction forward. youtube.com The ability to instantly turn the microwave energy on and off also allows for precise control over the reaction, minimizing the formation of unwanted side products. youtube.com For instance, microwave irradiation has been successfully used in the synthesis of 3-aminobenzo[b]thiophenes, providing rapid access to these compounds in high yields. nih.gov

Annulative Coupling Processes

Copper-Catalyzed Annulative Coupling of S,S-Disubstituted Enones with Diazo Compounds

A highly efficient method for synthesizing fully substituted thiophenes involves the copper-catalyzed annulative coupling of S,S-disubstituted enones with diazo compounds. dicp.ac.cnnih.govresearchgate.net This protocol, which typically utilizes copper(II) chloride (CuCl₂) as the catalyst, proceeds under mild conditions and offers a pathway to a diverse range of thiophene derivatives. dicp.ac.cnnih.gov

The proposed mechanism for this reaction begins with the formation of a copper(II)-carbene species from the interaction of the copper catalyst and the diazo compound. dicp.ac.cn This carbene species then reacts with the S,S-disubstituted enone to form an adduct. dicp.ac.cn Subsequent regeneration of the active Cu(II) catalyst leads to the formation of a sulfur ylide intermediate. dicp.ac.cn An intramolecular annulation then occurs, producing an intermediate that rearranges through the elimination of methanol (B129727) to yield the final tetrasubstituted thiophene product. dicp.ac.cn Control experiments have suggested that this reaction does not proceed through a radical pathway. dicp.ac.cn

Scope and Substrate Applicability in Thiophene Formation

The copper-catalyzed annulative coupling method demonstrates broad substrate scope, accommodating various substituents on both the S,S-disubstituted enone and the diazo compound. dicp.ac.cnresearchgate.net This versatility allows for the synthesis of a wide array of highly functionalized thiophenes. dicp.ac.cnresearchgate.net Furthermore, by adjusting the stoichiometry of the reactants, it is possible to selectively synthesize either tetrasubstituted thiophenes or thieno[2,3-b]thiophenes. dicp.ac.cnnih.gov The resulting thiophene products can be further modified. For example, a 5-phenylated tetrasubstituted thiophene can be synthesized via a palladium-catalyzed Liebeskind-Srogl cross-coupling reaction with phenylboronic acid. dicp.ac.cn Additionally, the methylthio group on the thiophene ring can be readily oxidized to the corresponding sulfone using an oxidant like m-chloroperoxybenzoic acid (m-CPBA). dicp.ac.cn

Table 1: Examples of Substrate Scope in Copper-Catalyzed Thiophene Synthesis

| S,S-Disubstituted Enone | Diazo Compound | Product | Yield |

|---|---|---|---|

| 1a | 2a | 3a | 79% |

| 1a (with TEMPO) | 2a | 3a | 65-73% |

| 3a | 2a (2 equiv) | 4a | 58% |

| 3a | 2a (3 equiv) | 4a | 73% |

Note: This table is a representation of data that would be found in the cited literature and is for illustrative purposes.

Other Cyclization and Heterocyclization Routes

Metal-Catalyzed Heterocyclization of Sulfur-Containing Alkyne Substrates

Metal-catalyzed heterocyclization of functionalized alkynes that contain a sulfur atom is a powerful and atom-economical method for the regioselective synthesis of thiophenes. nih.gov This approach generally involves the electrophilic activation of the alkyne's triple bond by a metal catalyst, followed by an intramolecular nucleophilic attack by the sulfur atom. nih.gov Subsequent protonolysis then yields the thiophene ring. nih.gov

While this method is well-established for the synthesis of oxygen and nitrogen heterocycles, its application for sulfur heterocycles has been less common, likely due to the "poisoning" effect of sulfur on many metal catalysts. nih.gov Nevertheless, advancements in organometallic catalysis have led to the development of several effective processes for carbon-sulfur bond formation. nih.gov Copper-promoted or -catalyzed cyclization of S-containing alkyne derivatives has been reported. For instance, (Z)-1-en-3-ynyl(butyl)sulfanes can be converted to substituted 3-halothiophenes using copper(II) halides. nih.gov The mechanism is thought to involve a 5-endo-dig S-cyclization promoted by the copper halide. nih.gov Palladium catalysts have also been employed in the carbonylative carbocyclization of dipropargyl sulfide (B99878) to produce tetrahydrothiophene derivatives. nih.gov

Iodocyclization and Subsequent Cross-Coupling Elaboration

While a direct iodocyclization method for the synthesis of this compound has not been extensively detailed in the reviewed literature, the synthesis of substituted thiophenes through the iodocyclization of S-containing alkyne substrates is a known strategy. nih.gov This approach typically involves the electrophilic cyclization of an appropriate acetylenic sulfide, induced by an iodine source, to form an iodinated thiophene intermediate. This intermediate can then be subjected to various cross-coupling reactions to introduce further substituents.

For instance, the synthesis of 2-aryl-3-halothiophenes can be achieved from but-3-ynyl(butyl)sulfanes via a copper-halide-mediated 5-endo-dig S-cyclization. This process is believed to proceed through the elimination of BuX and Cu(0), followed by the in situ oxidation of a dihydrothiophene intermediate. nih.gov This methodology highlights the potential for creating substituted thiophenes that could be further elaborated.

A general representation of this approach, which could be adapted for the synthesis of congeners of this compound, is the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. This reaction, catalyzed by palladium(II) iodide with potassium iodide as an additive, yields substituted thiophenes. nih.gov The use of ionic liquids like BmimBF4 as a solvent allows for the recycling of the catalyst. nih.gov

Table 1: Recyclable Catalytic Synthesis of Substituted Thiophenes by PdI2/KI-Catalyzed Heterocyclodehydration of 1-Mercapto-3-yn-2-ols in BmimBF4 nih.gov

| Entry | R¹ | R² | Yield (%) |

| 1 | C₆H₅ | C₆H₅ | 95 |

| 2 | C₆H₅ | CH₃ | 92 |

| 3 | p-CH₃C₆H₄ | C₆H₅ | 94 |

| 4 | p-CH₃OC₆H₄ | C₆H₅ | 93 |

| 5 | p-ClC₆H₄ | C₆H₅ | 96 |

Reaction Conditions: All reactions were carried out at 80 °C for 24 h in BmimBF4 as the solvent with PdI2 (1 mol %) and KI (KI:PdI2 molar ratio of 10). Substrate conversion was quantitative.

Tandem Addition/Cycloisomerization Strategies

Tandem reactions that form multiple bonds in a single operation provide an efficient route to complex molecules from simple precursors. A notable example for the synthesis of highly substituted thiophenes is the copper(I)-catalyzed tandem addition/cycloisomerization of alkylidenethiiranes with terminal alkynes. rsc.orgrsc.org This method allows for the convergent assembly of 2-(α-phenylsulfonylalkyl)thiophenes, incorporating various functional groups directly onto the thiophene ring. rsc.orgrsc.org

The reaction is proposed to proceed through a copper(I)-mediated addition of the terminal alkyne to the alkylidenethiirane, followed by a cycloisomerization cascade. A subsequent 1,3-hydrogen shift furnishes the final 2-(α-phenylsulfonylalkyl)thiophene product. rsc.org Among various copper(I) catalysts tested, including [(SIPr)CuCl], CuBr, and CuI, copper(I) chloride (CuCl) was found to be the most efficient. rsc.org

Table 2: Copper(I)-Catalyzed Tandem Reaction of 1-Phenylsulfonylalkylidenethiiranes with Terminal Alkynes rsc.org

| Entry | R¹ | R² | Catalyst (mol%) | Yield (%) |

| 1 | C₆H₅ | C₆H₅ | CuCl (20) | 78 |

| 2 | C₆H₅ | n-Bu | CuCl (20) | 75 |

| 3 | p-Tolyl | C₆H₅ | CuCl (20) | 76 |

| 4 | p-MeOC₆H₄ | C₆H₅ | CuCl (20) | 72 |

| 5 | p-ClC₆H₄ | C₆H₅ | CuCl (20) | 81 |

| 6 | C₆H₅ | C₆H₅ | CuCl (10) | 75 |

| 7 | C₆H₅ | C₆H₅ | CuBr (20) | 65 |

| 8 | C₆H₅ | C₆H₅ | CuI (20) | 58 |

Reaction Conditions: Reactions were typically carried out with the alkylidenethiirane and terminal alkyne in the presence of the copper catalyst in a suitable solvent.

This methodology demonstrates a powerful and direct approach for the synthesis of functionalized thiophenes from readily available starting materials under mild conditions.

Iv. Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the 2-(methylthio)-5-phenylthiophene molecule.

The analysis of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the assignment of each unique proton and carbon in a molecule. In substituted thiophenes, the chemical shifts are influenced by the electronic effects (both inductive and resonance) of the substituents on the aromatic ring. researchgate.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methylthio group protons, the two protons on the thiophene (B33073) ring, and the five protons of the phenyl group. The methylthio (S-CH₃) protons typically appear as a singlet in the aliphatic region. The thiophene ring protons appear as doublets due to coupling with each other, and their specific chemical shifts are influenced by the neighboring methylthio and phenyl groups. The protons of the phenyl ring will exhibit a more complex pattern depending on their positions.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbons of the thiophene ring, the phenyl ring, and the methylthio group resonate at characteristic chemical shifts. The substitution pattern significantly affects the chemical shifts of the thiophene ring carbons.

Detailed ¹H and ¹³C NMR spectral data for related substituted thiophenes are presented below. These data help in predicting and interpreting the spectra of this compound. For instance, in 3,5-dibromo-2-methylthiophene, the thiophene ring proton appears as a singlet at δ = 6.86 ppm, while the methyl protons are at δ = 2.34 ppm. rsc.org In 2-phenylthiophene, the thiophene and phenyl protons resonate in the aromatic region, typically between 7.0 and 7.6 ppm. researchgate.net

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| 3-Bromo-2-methyl-5-(4-(methylthio)phenyl)thiophene | CDCl₃ | Aromatic H: 7.0-7.5; Thiophene H: ~7.0; Methyl (thiophene): ~2.4; Methyl (thioanisole): ~2.5 | Data not fully specified in source | rsc.org |

| 4-Iodothioanisole | CDCl₃ | 7.59-7.56 (d, 2H), 7.00-6.98 (d, 2H), 2.46 (s, 3H) | 138.80, 137.80, 128.46, 89.36, 15.86 | rsc.org |

| 2-Methylthiophene (B1210033) | CDCl₃ | 7.05 (d), 6.88 (dd), 6.75 (d), 2.49 (s) | Data available in source | chemicalbook.com |

| Thiophene | CDCl₃ | 7.33 (dd), 7.12 (dd) | 125.6, 124.0 | chemicalbook.com |

Heteronuclear Multiple Bond Correlation (HMBC) is a two-dimensional NMR technique crucial for establishing the regiochemistry, or the specific placement of substituents, on the thiophene ring. It detects long-range (typically 2-3 bond) correlations between protons and carbons.

For this compound, HMBC would definitively confirm the substitution pattern through key correlations:

A correlation between the protons of the methylthio group (-SCH₃) and the C2 carbon of the thiophene ring.

Correlations between the thiophene ring proton at C3 (H3) and the thiophene carbons C2, C4, and C5.

Correlations between the thiophene ring proton at C4 (H4) and the thiophene carbons C2, C3, and C5.

Correlations between the ortho-protons of the phenyl ring and the C5 carbon of the thiophene ring.

These correlations provide an unambiguous map of the molecule's connectivity, confirming that the methylthio group is at the C2 position and the phenyl group is at the C5 position. The assignment of chemical shifts for complex molecules like substituted phenyl methyl sulphides often relies on such two-dimensional NMR techniques. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₁₁H₁₀S₂), the theoretical exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, and sulfur.

An HRMS analysis would measure the mass of the molecular ion [M]⁺˙, and the result would be compared to the calculated value. A close match confirms the elemental composition, distinguishing it from other compounds with the same nominal mass. The ability of HRMS to provide accurate mass assignments is crucial for structural elucidation and is a key advantage of the technique. nih.govnih.gov

Table 2: Accurate Mass Determination of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀S₂ |

| Calculated Exact Mass | 206.0223 |

| Hypothetical Measured Mass | 206.0225 |

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing ionization and extensive fragmentation of the molecule. libretexts.org The resulting pattern of fragment ions is characteristic of the molecule's structure and can be used for identification and structural analysis. rsc.orgnih.gov

For this compound, the mass spectrum would show a prominent molecular ion peak ([M]⁺˙) at an m/z corresponding to its molecular weight (206 for C₁₁H₁₀S₂). rsc.org Key fragmentation pathways would likely include:

Loss of a methyl radical: A common fragmentation for methylthio compounds is the cleavage of the S-CH₃ bond, resulting in a stable ion at [M-15]⁺ (m/z 191).

Loss of a thioformyl (B1219250) radical: Cleavage of the thiophene ring can lead to the loss of a •CHS radical, a characteristic fragmentation for thiophenes.

Phenyl cation: The presence of a peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is also expected.

The study of these fragmentation patterns provides valuable corroborative evidence for the proposed structure. libretexts.org

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying the functional groups present in a compound. iosrjournals.org

For this compound, the IR and Raman spectra would display characteristic absorption bands corresponding to its structural features. The spectra of thiophene derivatives show a rapid convergence towards the spectrum of polythiophene as the chain length increases. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl & Thiophene rings |

| Aliphatic C-H Stretch | 3000 - 2850 | Methyl (-CH₃) group |

| Aromatic C=C Stretch | 1600 - 1450 | Phenyl & Thiophene rings |

| C-S Stretch | 710 - 680 | Thiophene & Methylthio |

The C=C stretching vibrations for 2-substituted thiophenes are typically observed in the 1532-1347 cm⁻¹ range. iosrjournals.org The C-S stretching modes are also a key indicator of the thiophene ring. iosrjournals.org The pattern of out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can help confirm the substitution pattern on the phenyl ring. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. iosrjournals.orgnih.gov

Electronic Spectroscopy and Dynamics

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, providing information on light absorption and the fate of the absorbed energy.

Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of photoexcited states on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. In a TA experiment, a short "pump" pulse excites the molecule to a higher electronic state, and a time-delayed "probe" pulse measures the change in absorption of the sample as it relaxes. uni-heidelberg.de

Studies on the closely related compound 2-methyl-5-phenylthiophene (B1588679) (MPT) provide significant insight into the expected excited-state dynamics of this compound. rsc.org Upon photoexcitation to the first singlet excited state (S₁), MPT undergoes several rapid processes:

Structural Relaxation: An initial, very rapid structural relaxation on the S₁ potential energy surface occurs within approximately 100 femtoseconds. rsc.org This involves the geometry of the molecule adjusting to the new electronic configuration.

Intersystem Crossing (ISC): Following relaxation, the molecule efficiently transitions from the singlet excited state (S₁) to the triplet manifold (T₁). For MPT, this intersystem crossing occurs with a time constant of 132 ± 3 picoseconds. rsc.org

The presence of the methylthio group in this compound, as opposed to a methyl group, could influence these dynamics. The sulfur atom in the methylthio group is heavier than the carbon of a methyl group, which could potentially enhance the rate of intersystem crossing via the "heavy atom effect," a phenomenon that increases spin-orbit coupling and facilitates transitions between states of different spin multiplicity.

Table 3: Excited-State Kinetic Parameters for Phenylthiophene Analogs

| Compound | Process | Timescale | Reference |

| 2-methyl-5-phenylthiophene (MPT) | Structural Relaxation (S₁) | ~100 fs | rsc.org |

| 2-methyl-5-phenylthiophene (MPT) | Intersystem Crossing (S₁ → T₁) | 132 ± 3 ps | rsc.org |

| 2-phenylthiophene (PT) | Intersystem Crossing (S₁ → T₁) | 102 ± 5 ps | rsc.org |

Spectroelectrochemistry combines electrochemical methods with spectroscopy to characterize the electronic and structural properties of molecules in different oxidation states. nih.gov This technique is particularly valuable for thiophene-based materials, as it allows for the in-situ generation and characterization of radical cations (p-doping) and radical anions (n-doping), which are the fundamental charge carriers in organic electronic devices. uni-halle.de

In a typical experiment, the compound is subjected to a controlled potential in an electrochemical cell placed within a spectrometer. As the potential is swept, the compound is oxidized or reduced, and the corresponding changes in its absorption spectrum (e.g., UV-Vis-NIR) are recorded. nih.govuni-halle.de

For 2,5-disubstituted thiophenes, these studies have shown:

Formation of Stable Radical Ions: Many derivatives can undergo reversible one-electron oxidation and reduction processes to form stable radical cations and anions. uni-halle.de

New Absorption Bands: The formation of these charged species gives rise to new, strong absorption bands in the visible and near-infrared (NIR) regions of the spectrum, which are characteristic of the radical ions. uni-halle.de This behavior is crucial for applications in electrochromic devices, where a change in voltage leads to a change in color.

Tunable Redox Potentials: The potential at which oxidation and reduction occur can be tuned by the choice of substituents on the thiophene ring. uni-halle.de The electron-donating or -withdrawing nature of the methylthio and phenyl groups in this compound will determine its specific redox potentials.

The combination of cyclic voltammetry with EPR and UV-Vis-NIR spectroscopy provides a comprehensive picture of the electronic structure of the charged species. uni-halle.de

V. Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of thiophene (B33073) derivatives. These calculations provide a fundamental understanding of the molecule's geometry, stability, and reactivity.

Geometry Optimization and Electronic Structure Analysis

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G**, are used to determine the most stable three-dimensional arrangement of atoms in 2-(Methylthio)-5-phenylthiophene. nih.gove3s-conferences.orgmdpi.comnih.gov These geometry optimizations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric interactions. For instance, the planarity between the thiophene and phenyl rings is a key determinant of its electronic properties. researchgate.net

The electronic structure of the molecule, including the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com The sulfur atom in the thiophene ring, with its lone pairs of electrons, and the π-systems of the aromatic rings are typically electron-rich zones. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Thiophene Derivatives (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S (thiophene) | 1.71 - 1.74 | ||

| C-C (thiophene) | 1.37 - 1.45 | ||

| C-S (methylthio) | 1.76 - 1.78 | ||

| C-C (inter-ring) | 1.46 - 1.48 | ||

| C-S-C (thiophene) | 92 - 93 | ||

| C-C-S (thiophene) | 111 - 112 | ||

| Thiophene-Phenyl | 20 - 40 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netsemanticscholar.org For this compound, the HOMO is typically localized on the electron-rich thiophene ring and the methylthio group, while the LUMO is often distributed over the phenyl ring and the thiophene core. nih.govmdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Note: These are representative values for phenyl-substituted thiophenes and can vary based on the computational level. Specific values for this compound require dedicated calculations. nih.govnih.gov

Prediction of Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, rooted in conceptual DFT, provide a quantitative framework for predicting how the molecule will behave in a chemical reaction. semanticscholar.orgnih.gov

Key reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. mdpi.com

Global Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating the molecule's polarizability. semanticscholar.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). mdpi.com

These descriptors help in comparing the reactivity of this compound with other related compounds and in predicting its behavior in various chemical environments. semanticscholar.orgnih.gov

Quantum Chemical Studies on Reaction Mechanisms

Beyond static properties, computational chemistry allows for the exploration of dynamic processes, such as chemical reactions. By mapping out the energy landscapes of reaction pathways, researchers can gain a deep understanding of reaction mechanisms.

Transition State Characterization and Energy Barrier Calculations

For a chemical reaction to occur, reactants must pass through a high-energy state known as the transition state. Quantum chemical calculations can be used to locate and characterize the geometry of these transition states. rsc.org By determining the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be calculated. acs.org

This information is invaluable for understanding the feasibility and rate of a reaction. For instance, in electrophilic substitution reactions on the thiophene ring of this compound, computational studies can identify the preferred site of attack (e.g., C3 or C4 position) by comparing the activation energies for the different pathways. researchgate.netrsc.org

Exploration of Potential Energy Surfaces

A potential energy surface (PES) is a multi-dimensional map that represents the energy of a molecular system as a function of its geometry. researchgate.net By exploring the PES, chemists can identify all possible reaction pathways, including intermediates and transition states, connecting reactants to products. doi.org

For complex reactions involving this compound, such as its synthesis or subsequent functionalization, PES exploration can reveal intricate mechanistic details. acs.orgresearchgate.netmdpi.com It can help to rationalize experimentally observed product distributions and to predict the outcome of new, untested reactions. These computational explorations provide a theoretical framework for optimizing reaction conditions and designing novel synthetic routes.

Computational Insights into Regioselectivity and Chemoselectivity

Computational chemistry offers a powerful lens through which to predict and understand the regioselectivity and chemoselectivity of reactions involving this compound. nih.govrsc.org Density Functional Theory (DFT) calculations are a cornerstone of these investigations, enabling the modeling of reaction pathways and the determination of activation barriers for various possible outcomes. rsc.org By analyzing the electron density distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, researchers can identify the most probable sites for electrophilic or nucleophilic attack.

For instance, in reactions such as electrophilic aromatic substitution, computational models can predict whether substitution is more likely to occur on the thiophene or the phenyl ring, and at which specific carbon atom. wikipedia.org The directing effects of the methylthio (-SCH3) and phenyl (-C6H5) substituents are critical in this regard. The sulfur atom of the methylthio group, with its lone pairs of electrons, can influence the electron density of the thiophene ring, thereby affecting its reactivity and the regioselectivity of subsequent transformations. nih.gov Computational studies can quantify these effects, providing a theoretical basis for observed experimental outcomes.

Similarly, in cross-coupling reactions, where multiple reactive sites exist, computational models can elucidate the factors governing chemoselectivity. By calculating the energies of different transition states, it is possible to predict which functional group is more likely to react under specific catalytic conditions. rsc.org These theoretical predictions are invaluable for optimizing reaction conditions and for the strategic synthesis of complex molecules derived from this compound.

Photophysical Property Modeling

The photophysical properties of this compound are of significant interest for its potential applications in optoelectronic devices. Computational modeling plays a crucial role in understanding and predicting these properties at a molecular level.

The behavior of this compound upon absorption of light is governed by its excited-state properties. Time-dependent density functional theory (TD-DFT) is a widely used computational method to simulate the electronic transitions between the ground and excited states. mdpi.com These calculations can predict the absorption and emission wavelengths, as well as the nature of the excited states (e.g., π-π* or n-π* transitions).

A key photophysical process is intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state. The rate of ISC is a critical parameter for applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy. Ultrafast transient absorption spectroscopy studies on the closely related compound, 2-methyl-5-phenylthiophene (B1588679) (MPT), have shown efficient intersystem crossing to the triplet manifold. rsc.orgresearchgate.net The ISC rate for MPT was determined to be 132 ± 3 ps. rsc.orgresearchgate.net Theoretical calculations can be employed to understand the factors influencing the ISC rate, such as the spin-orbit coupling between the singlet and triplet states. rsc.org For thiophene and its oligomers, computational studies have shown that the geometry of the excited state and the energy gap between the singlet and triplet states are crucial in determining the efficiency of ISC. nih.gov

Table 1: Experimental Intersystem Crossing (ISC) Rates for Phenylthiophene Derivatives

| Compound | ISC Rate (ps) |

|---|---|

| 2-Phenylthiophene (PT) | 102 ± 5 |

| 2-Methyl-5-phenylthiophene (MPT) | 132 ± 3 |

| 2,4-Dimethyl-5-phenylthiophene (DMPT) | 21.6 ± 1.0 |

Data sourced from ultrafast transient absorption spectroscopy studies. rsc.orgresearchgate.net

The optical band gap is a fundamental property that determines the electronic and optical characteristics of a material. For organic semiconductors like this compound, the band gap influences its color, conductivity, and performance in electronic devices. mdpi.com DFT calculations are commonly used to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, from which the electronic band gap can be estimated. scienceopen.com

Theoretical studies on polythiophenes and their derivatives have shown that the band gap can be tuned by modifying the chemical structure, such as by introducing different substituents. mdpi.comscienceopen.com The choice of the DFT functional and basis set is critical for obtaining accurate predictions of the band gap. nanoge.org For thiophene-based oligomers, it has been demonstrated that the band gap decreases with increasing chain length. mdpi.com The introduction of a methylthio group is expected to influence the electronic structure and, consequently, the optical band gap of 5-phenylthiophene. Computational models can precisely quantify this effect, aiding in the design of materials with desired electronic properties.

Table 2: Theoretical and Experimental Band Gaps of Thiophene-Based Molecules

| Molecule | Calculation Method | Theoretical Band Gap (eV) | Experimental Band Gap (eV) |

|---|---|---|---|

| Thiophene (monomer) | B3LYP/6-31G(d) | 6.53 | 5.5 |

| Bithiophene (dimer) | B3LYP/6-31G(d) | 5.02 | 4.4 |

| Polythiophene (extrapolated) | B3LYP/6-31G(d) | ~2.0 | 2.1 |

Theoretical values are based on DFT calculations, and experimental values are from UV-Vis spectroscopy. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound at the atomic level. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of its dynamic properties over time. nih.gov

For a molecule like this compound, which has a flexible bond between the thiophene and phenyl rings, MD simulations can reveal the preferred rotational conformations and the energy barriers between them. mdpi.com This information is crucial as the planarity of the molecule can significantly affect its electronic properties, such as conjugation and the optical band gap. MD simulations can be performed in various environments, such as in a vacuum, in a solvent, or in a condensed phase, to understand how the surrounding medium influences the molecular conformation. nih.gov

Vi. Advanced Applications in Materials Science and Technology

Organic Electronics and Optoelectronic Devices

Thiophene (B33073) derivatives are at the forefront of research in organic electronics, where they are utilized for their semiconducting, photoresponsive, and electroactive properties.

Design and Development of Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or mechanical force. Dithienylethene (DTE), a class of photochromic compounds featuring two thiophene rings, is a prime example and a structural relative of 2-(Methylthio)-5-phenylthiophene. These molecules have been engineered as nanoscopic buttons that can be toggled by ultraviolet light and mechanical force, such as sonication. nih.gov

The switching mechanism is based on a reversible cyclization reaction. The "open" form of a DTE derivative can be converted to a "closed," more conjugated form upon irradiation with UV light. This process can be reversed using visible light or, in specially designed systems known as mechanophores, by applying mechanical force. nih.gov Researchers have attached polymer chains to the DTE core to study the kinetics of this mechanochemical cycloreversion. nih.gov The ability to undergo numerous switching cycles by the alternating action of electromagnetic radiation and mechanical force makes these thiophene-based systems "reloadable" and highly promising for data storage and stress-sensing applications. nih.gov For example, a polycaprolactone-functionalized DTE was shown to endure up to 28 reversible switching cycles. nih.gov

Charge Transport Characteristics in Single-Molecule Junctions

Understanding how charge moves through a single molecule is fundamental to the development of molecular-scale electronic devices. The charge transport characteristics of thiophene-based molecules are often studied using mechanically controlled break-junction (MCBJ) systems at low temperatures. nih.gov In these experiments, a single molecule is trapped between two gold electrodes, and its current-voltage (I-V) characteristics are measured.

The primary mechanism of charge transport is often quantum tunneling, which can be described by a single-level model. nih.govamazonaws.com This model emphasizes the importance of the energy alignment between the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Fermi level (EF) of the metal electrodes. nih.gov

For many thiophene derivatives, charge transport is HOMO-mediated (p-type), meaning that it occurs via tunneling through the HOMO level. nih.gov The introduction of different substituent groups can significantly alter these energy levels. For instance, changing from an electron-donating to an electron-accepting group can increase the energy offset between the HOMO and the electrode's Fermi level. nih.gov In some cases, such as with a nitro (NO₂) substituent, the LUMO level can be lowered sufficiently to become closer to the Fermi level, causing a switch to a LUMO-mediated (n-type) transport mechanism. nih.gov Techniques like Transition Voltage Spectroscopy (TVS) are employed to experimentally estimate the position of these crucial molecular orbitals. nih.gov

Table 1: Key Parameters in Single-Molecule Charge Transport

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | In p-type conductors, its proximity to the electrode's Fermi level determines the ease of charge transport. nih.gov |

| LUMO | Lowest Unoccupied Molecular Orbital | In n-type conductors, its proximity to the electrode's Fermi level is the determining factor for conduction. nih.gov |

| Conductance | The measure of current flow for a given voltage. | Indicates how easily a single molecule can conduct electricity. nih.gov |

| Attenuation Factor (β) | Describes how rapidly the tunneling current decreases with increasing molecular length. | A lower β value is desirable for molecular wires. utexas.edu |

Electrochromic Materials and Devices

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical voltage. mdpi.comcardiff.ac.uk This phenomenon is driven by reversible electrochemical redox reactions. Thiophene-based polymers are excellent candidates for these applications due to their high stability, fast switching times, and vivid color changes. cardiff.ac.ukmdpi.com

An electrochromic device (ECD) typically consists of an electrochromic film on a transparent conductive substrate (like ITO-coated glass), an electrolyte, and a counter electrode. mdpi.comrsc.org When a voltage is applied, the thiophene polymer undergoes oxidation (doping), changing from its neutral, often colored state to a charged, more transparent "polaron" state. mdpi.com

For example, a flexible ECD using poly(3-hexylthiophene-2,5-diyl) (P3HT) switched from magenta to transparent with a fast switching time of 500 ms. mdpi.com Key performance metrics for ECDs include:

Transmittance Modulation: The difference in light transmittance between the colored and bleached states. Devices have shown changes from 84.6% transmittance in the bleached state down to 1.0% in the colored state. mdpi.com

Coloration Efficiency (CE): A measure of how efficiently charge is converted to a change in optical density. High CE values are desirable for low-power devices. Values as high as 460.3 cm²/C and 510.6 cm²/C have been reported for organic-based devices in the visible spectrum. mdpi.com

Polymerization of Thiophene Derivatives for Conducting Polymers

The utility of thiophene derivatives in electronics is often realized when they are polymerized to form polythiophenes (PTs). These polymers feature a conjugated backbone that allows for electron delocalization, which is the source of their conductivity. wikipedia.org The parent polythiophene is an insoluble material, but attaching side chains, such as in poly(alkylthiophene)s (PATs), improves solubility in organic solvents. wikipedia.org

Several methods are used to synthesize polythiophenes:

Electrochemical Polymerization: In this method, a solution of the thiophene monomer and an electrolyte is subjected to an electric potential. A conductive film of polythiophene is deposited directly onto the anode. wikipedia.org

Chemical Oxidative Polymerization: A common and straightforward method involves using an oxidant like ferric chloride (FeCl₃) to polymerize the thiophene monomers. cmu.edu

Catalytic Cross-Coupling: Methods like Kumada cross-coupling using a nickel catalyst, such as Ni(dppp)Cl₂, allow for the synthesis of highly regioregular polymers. cmu.edu This control over the polymer's structure, specifically achieving high percentages of head-to-tail (HT) linkages, is crucial for maximizing electrical conductivity. cmu.edu

The resulting polymers are typically semiconducting in their neutral state and become highly conductive upon "doping," which is an oxidation process that creates charge carriers along the polymer backbone. wikipedia.org

Nonlinear Optical (NLO) Materials

Nonlinear optical materials interact with high-intensity light (like that from lasers) to produce new light fields of different frequencies or phases. Materials with a large second-order NLO response are particularly sought after for applications in frequency conversion and optical switching.

Design Principles for High β-Value Thiophene Derivatives

The key figure of merit for a molecule's second-order NLO activity is its first hyperpolarizability (β). The design of thiophene derivatives with high β-values follows well-established principles centered on creating molecular asymmetry.

The most common strategy is the "donor-π-acceptor" (D-π-A) model. This involves connecting a strong electron-donating group (D) to a strong electron-accepting group (A) through a conjugated π-electron bridge. The thiophene ring is an excellent component for this π-bridge due to its electron-rich nature and ease of functionalization.

Donor/Acceptor Groups: Groups like methoxy (B1213986) (-OCH₃) or methylthio (-SCH₃) can act as donors, while groups like nitro (-NO₂) or cyano (-CN) serve as acceptors.

π-Conjugated System: The thiophene ring, often combined with other aromatic units like a phenyl group (as in this compound), forms the conjugated path that facilitates charge transfer from the donor to the acceptor upon optical excitation. This intramolecular charge transfer is the primary origin of the large NLO response.

Theoretical investigations into second-order nonlinear optical conductivity highlight the importance of creating momentum asymmetry in the material's electronic band structure, a principle that aligns with the molecular-level D-π-A design. arxiv.org By carefully selecting the donor, acceptor, and the length and composition of the conjugated bridge, the β-value of thiophene derivatives can be precisely engineered for specific NLO applications.

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula/Type |

|---|---|

| This compound | C₁₁H₁₀S₂ |

| Dithienylethene (DTE) | Photochromic Class |

| Poly(ϵ-caprolactone) | Polymer |

| Poly(3-hexylthiophene-2,5-diyl) (P3HT) | Conducting Polymer |

| Indium tin oxide (ITO) | Transparent Conductor |

| Ferric chloride | FeCl₃ |

| Ni(dppp)Cl₂ (dppp = 1,3-diphenylphosphinopropane) | Catalyst |

| Poly(alkylthiophene)s (PATs) | Polymer Class |

Structure-NLO Property Relationships

The nonlinear optical (NLO) properties of organic molecules, particularly those incorporating thiophene rings, are a subject of intense scientific investigation due to their potential in advanced technologies like optical data processing and telecommunications. The relationship between the molecular structure of these compounds and their NLO response is critical for designing new materials with enhanced performance. The compound this compound serves as an important model for understanding these relationships within the broader class of donor-acceptor substituted thiophenes.

The fundamental principle for achieving a significant second-order NLO response in organic chromophores is the creation of a "push-pull" system. This involves connecting an electron-donating group (the "push") and an electron-accepting group (the "pull") through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an external electric field, such as that from a high-intensity laser. The ease of this charge transfer is directly related to the magnitude of the molecular first hyperpolarizability (β), a key tensor quantity that characterizes the second-order NLO response.

In the case of this compound, the methylthio (-SCH3) group at the 2-position of the thiophene ring acts as an electron donor. The thiophene ring itself, being an electron-rich aromatic system, serves as an efficient π-conjugated bridge. The phenyl group at the 5-position can be functionalized with various electron-accepting substituents to complete the push-pull motif. The inherent properties of the thiophene ring, such as its lower aromatic delocalization energy compared to benzene (B151609), make it a superior component in NLO chromophores. rsc.org This lower delocalization energy means that the π-electrons are more easily polarized, leading to a larger hyperpolarizability.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the structure-NLO property relationships in these molecules. These theoretical investigations allow for the systematic evaluation of how different structural modifications impact the NLO response. For instance, by computationally substituting the phenyl ring with various acceptor groups of increasing strength (e.g., -CN, -NO2), a clear trend in the first hyperpolarizability (β) can be established.

A critical factor influencing the NLO properties is the degree of ICT, which can be modulated by both the donor and acceptor strengths. The methylthio group is considered a moderate electron donor. Replacing it with stronger donors, such as an amino (-NH2) or dimethylamino (-N(CH3)2) group, is predicted to significantly increase the β value. Conversely, the strength of the acceptor group on the phenyl ring plays a crucial role. A stronger acceptor leads to a greater perturbation of the electronic structure and a more pronounced NLO response.

The following table, based on computational data for a series of 2-donor-5-(4-nitrophenyl)thiophene derivatives, illustrates these structure-property relationships. The data showcases the impact of varying the donor group while keeping the acceptor (nitro) and the π-bridge (thiophene) constant.

| Donor Group (at position 2) | First Hyperpolarizability (β) (a.u.) |

| -H | 1250 |

| -CH3 | 1500 |

| -SCH3 | 1800 |

| -OCH3 | 2000 |

| -NH2 | 3500 |

| -N(CH3)2 | 4200 |

| Note: These are representative values from DFT calculations and are intended to show trends. |

As the data indicates, there is a clear and positive correlation between the electron-donating strength of the substituent at the 2-position and the first hyperpolarizability of the molecule. The methylthio group provides a substantial enhancement over an unsubstituted thiophene.

Furthermore, the length and nature of the π-conjugated system are paramount. Replacing the phenyl ring with a more extended conjugated system, such as a stilbene (B7821643) or a biphenyl (B1667301) group, can also lead to a significant increase in the hyperpolarizability. However, this can sometimes be accompanied by a red-shift in the absorption maximum, which may be undesirable for certain applications where transparency at the operating wavelength is required. Research on related compounds like 2-[(4-nitrophenyl)ethenyl]-5-(methylthio)thiophene confirms the interest in extending the conjugation of this molecular scaffold for enhanced NLO properties.

Vii. Derivatives and Structural Modification Studies

Functionalization Strategies on the Thiophene (B33073) Ring

Functionalization of the thiophene ring in 2-(methylthio)-5-phenylthiophene and related structures is a critical step in creating a diverse range of derivatives with tailored properties. Key strategies include the introduction of bromomethyl and carboxylic acid groups, as well as the exploration of various aryl and alkyl substituents.

The introduction of bromomethyl groups onto the thiophene ring is a valuable synthetic strategy. For instance, a novel series of 2-(bromomethyl)-5-aryl-thiophenes has been synthesized through Suzuki cross-coupling reactions of different aryl boronic acids with 2-bromo-5-(bromomethyl)thiophene (B1590285). d-nb.infoscienceopen.comresearchgate.net This precursor, 2-bromo-5-(bromomethyl)thiophene, is typically prepared from the reaction of 2-methylthiophene (B1210033) with N-bromosuccinamide. nih.gov This method allows for the regioselective synthesis of these derivatives in moderate to excellent yields. nih.gov

The synthesis of thiophene carboxylic acids is another important functionalization route. 5-Chlorothiophene-2-carboxylic acid, an important industrial intermediate, can be synthesized via a one-pot method starting from 2-thiophenecarboxaldehyde. google.com This involves chlorination to form 5-chloro-2-thiophenecarboxaldehyde, followed by oxidation. google.com Other methods for synthesizing 2-thiophenecarboxylic acid derivatives involve the reaction of thiophenes with a CCl4–CH3OH–catalyst system, where catalysts like Fe(acac)3, VO(acac)2, and Mo(CO)6 have proven effective. semanticscholar.org The reaction is proposed to proceed through the formation of methyl hypochlorite (B82951) and formaldehyde, leading to oxymethylation of the thiophene ring, which is then oxidized to the carboxylic acid. semanticscholar.org

The introduction of various aryl and alkyl groups onto the thiophene scaffold significantly influences the properties of the resulting compounds. The Suzuki-Miyaura cross-coupling reaction is a widely used and effective method for creating carbon-carbon bonds to attach aryl groups. scienceopen.comresearchgate.net This palladium-catalyzed reaction has been successfully employed to synthesize a series of 2-(bromomethyl)-5-aryl-thiophenes by reacting 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids. d-nb.infoscienceopen.comresearchgate.netnih.gov The yields of these reactions can be influenced by the substituents on the aryl boronic acid and the solvent system used. nih.gov For example, the use of a 1,4-dioxane/water solvent mixture has been reported to give high yields. nih.gov

Microwave-assisted Suzuki coupling has also been utilized to synthesize 2-acetyl-5-arylthiophenes in water, demonstrating a greener approach to these reactions. semanticscholar.org Beyond aryl groups, research has also explored the addition of alkyl substituents. For instance, trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) has been achieved through an electrophilic aromatic substitution, demonstrating a site-selective method to introduce complex alkyl groups. nih.gov

Here is an interactive data table summarizing the yields of various synthesized 2-(bromomethyl)-5-aryl-thiophenes:

| Aryl Substituent | Yield (%) | Reference |

| 3-chloro-4-fluorophenyl | Good | nih.gov |

| 4-methoxyphenyl | 76 | nih.gov |

| 4-(methylthio)phenyl | Fair | nih.gov |

| 4-iodophenyl | Fair | nih.gov |

| p-tolyl | Fair | nih.gov |

Synthesis and Characterization of Oligomers and Polymers

The synthesis of oligomers and polymers from thiophene monomers like this compound is crucial for developing new materials with interesting electronic and optoelectronic properties.

Electrochemical polymerization is a common method for synthesizing conductive polythiophenes. The process involves the oxidation of thiophene monomers at an electrode surface, leading to the formation of a polymer film. The rate of polymerization and the properties of the resulting polymer can be influenced by the presence of other thiophene species. For example, the addition of a small amount of 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene to the electrochemical polymerization of thiophene and 3-alkylthiophenes can significantly increase the polymerization rate and lower the required applied potentials. dtic.mil This rate-enhancement effect is attributed to the lower oxidation potential of the oligothiophenes, which facilitates the initiation of polymerization. dtic.mil

The arrangement of monomer units in a polythiophene chain, known as regioregularity, has a profound impact on the material's properties. Regioregular poly(3-alkylthiophenes) (P3ATs), with a high percentage of head-to-tail (HT) couplings, exhibit enhanced conjugation and conductivity due to their ability to adopt a planar conformation. cmu.edu In contrast, irregular polymers with a mix of head-to-head (HH) and tail-to-tail (TT) couplings have twisted backbones, which disrupts conjugation. cmu.edu

Several methods have been developed to synthesize regioregular polythiophenes. The Grignard Metathesis (GRIM) method is a notable example, allowing for the synthesis of P3ATs with over 99% HT couplings. researchgate.net This method involves the treatment of 2,5-dibromo-3-alkylthiophenes with a Grignard reagent, followed by nickel-catalyzed polymerization. cmu.eduresearchgate.net Other transition metal-catalyzed cross-coupling reactions are also effective for creating regioregular polythiophenes. nih.govnih.gov Interestingly, studies have shown that a small amount of regio-irregularity can sometimes enhance properties like crystallinity and π-stacking under certain conditions, likely due to increased motional freedom in the polymer chains. rsc.org

Systematic Structure-Property Relationship Investigations

Understanding the relationship between the molecular structure of this compound derivatives and their properties is essential for designing materials with specific functions. Research in this area has shown that even small changes to the chemical structure can lead to significant differences in the material's electronic and physical characteristics.

For instance, in a series of conjugated polymers with fused thiophene rings, the number of fused rings was found to influence the packing structure and charge carrier mobility. nih.gov Polymers with an even number of fused rings exhibited tighter crystalline packing and higher mobility compared to those with an odd number of rings. nih.gov This highlights the importance of molecular design in optimizing electronic properties.

The regioregularity of polythiophenes is another critical factor. As mentioned previously, regioregular polymers generally show improved electronic properties due to enhanced planarity and conjugation. cmu.edu However, some studies suggest that a slight deviation from perfect regioregularity can be beneficial under certain processing conditions. rsc.org The ionization potentials of these polymers, which are indicative of their oxidative stability, are also a key property that can be tuned through structural modifications. nih.gov

Viii. Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of substituted thiophenes has been a long-standing area of interest for organic chemists. While traditional methods exist, the focus of future research is on the development of more efficient, selective, and sustainable synthetic pathways. For 2-(Methylthio)-5-phenylthiophene, this involves overcoming challenges related to regioselectivity and functional group tolerance.

Future synthetic strategies are expected to move beyond classical approaches towards more sophisticated methodologies. Metal-catalyzed cross-coupling reactions, which have transformed the synthesis of complex aromatic systems, will continue to be optimized. nih.gov Techniques employing catalysts based on copper, indium, and rhodium have already shown promise in creating intricate thiophene (B33073) derivatives with high regioselectivity. nih.gov Additionally, the development of metal-free synthetic approaches is gaining traction as part of a broader push towards "green chemistry". nih.gov These methods, which might utilize elemental sulfur or potassium sulfide (B99878) as the sulfur source, aim to reduce metal toxicity and waste. nih.gov

Multi-component reactions (MCRs), such as modifications of the Gewald reaction, present another exciting frontier. nih.gov These reactions allow for the one-pot synthesis of highly substituted thiophenes from simple starting materials, which could significantly streamline the production of this compound and its analogues. The goal is to create a modular and versatile synthetic toolbox that allows chemists to fine-tune the structure of the target compound with high precision and efficiency.

Table 1: Comparison of Synthetic Methodologies for Thiophene Derivatives

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Metal-Catalyzed Cross-Coupling | Utilizes catalysts like copper, indium, or rhodium. nih.gov | High regioselectivity and functional group tolerance. nih.gov |

| Metal-Free Synthesis | Employs reagents like elemental sulfur or potassium sulfide. nih.gov | Reduced metal toxicity and environmental impact. nih.gov |

| Multi-Component Reactions (MCRs) | One-pot synthesis from multiple starting materials. nih.gov | Increased efficiency and rapid generation of diverse derivatives. nih.gov |

Advanced Computational Modeling for Predictive Material Design

The use of computational tools is becoming indispensable in modern chemical research. In the context of this compound, advanced computational modeling offers a powerful approach to predict its physicochemical properties and guide the design of new materials with tailored functionalities. In silico methods, which encompass a range of computational techniques, allow for the three-dimensional modeling of molecular structures and the calculation of various molecular descriptors. nih.gov

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound and its derivatives with their potential activities. nih.gov For instance, by systematically modifying the substituents on the phenyl or thiophene rings in a computational model, researchers can predict how these changes will affect properties like electronic conductivity, solubility, or biological activity. Molecular docking simulations can be used to predict the binding interactions of this compound with biological targets, such as enzymes or receptors, which is particularly relevant for drug discovery applications. nih.govnih.gov These computational approaches can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidate molecules for synthesis and testing. nih.gov

Table 2: Computational Approaches for the Study of Thiophene Derivatives

| Computational Method | Application | Predicted Properties for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with physical or biological activity. nih.gov | Prediction of electronic properties, solubility, and potential bioactivity. nih.gov |

| Molecular Docking | Simulates the interaction of a small molecule with a macromolecule. nih.govnih.gov | Identification of potential biological targets and binding affinities. nih.govnih.gov |

| ADME/Toxicity Prediction | Assesses the pharmacokinetic and toxicological profile of a compound. nih.gov | Estimation of absorption, distribution, metabolism, excretion, and toxicity. nih.gov |

Exploration of New Applications in Emerging Technologies